molecular formula C16H20Cl2N4O2 B15414860 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrate;dihydrochloride

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrate;dihydrochloride

Cat. No.: B15414860
M. Wt: 371.3 g/mol
InChI Key: PQRQUXJWBHTRGE-FYBBWCNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride hydrate (CAS: 173897-44-4, molecular formula: C₁₆H₁₈Cl₂N₄O·H₂O) is a chiral benzamide derivative with a stereospecific (R)-configured aminoethyl group and a pyrrolopyridine moiety. It is a dihydrochloride salt hydrate, enhancing its solubility and stability for pharmacological applications. This compound is a potent inhibitor of Rho-associated kinases (ROCK-I/II), targeting the ATP-binding domain with high specificity . Its primary therapeutic applications include promoting corneal nerve regeneration, treating glaucoma, and improving visual function disorders by modulating cytoskeletal dynamics and apoptosis pathways .

Properties

Molecular Formula

C16H20Cl2N4O2

Molecular Weight

371.3 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrate;dihydrochloride

InChI

InChI=1S/C16H16N4O.2ClH.H2O/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;;;/h2-10H,17H2,1H3,(H2,18,19,20,21);2*1H;1H2/t10-;;;/m1.../s1

InChI Key

PQRQUXJWBHTRGE-FYBBWCNBSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.O.Cl.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.O.Cl.Cl

Origin of Product

United States

Biological Activity

The compound 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide; hydrate; dihydrochloride , also known as Y-33075 , is a bioactive small molecule with significant potential in therapeutic applications, particularly in oncology and neuroregeneration. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and research findings.

Molecular Characteristics

  • Molecular Formula : C16H20Cl2N4O2
  • Molecular Weight : 371.3 g/mol
  • CAS Number : 471843-75-1

The compound features a pyrrolo[2,3-b]pyridine core, a structural motif common in various kinase inhibitors, which suggests its potential in targeting specific kinases involved in cell signaling pathways.

Structural Comparison with Related Compounds

Compound NameStructureUnique Features
1-(2-phenylethyl)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)piperidine-4-carboxamideC16H20N4Pyrazolo ring; different biological activity profile
N-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzamideC14H12N2Lacks aminoethyl side chain; simpler interactions
1-(aminomethyl)-N-pyridin-4-ylcyclohexane-1-carboxamideC14H20N3OContains cyclohexane ring; distinct pharmacokinetics

Kinase Inhibition

Y-33075 has been identified as a potent inhibitor of Rho-associated kinase 2 (ROCK2) , exhibiting high selectivity over other kinases such as protein kinase C and calcium/calmodulin-dependent protein kinase II. This selectivity is crucial for minimizing off-target effects in therapeutic applications.

The inhibition of ROCK2 by Y-33075 leads to modulation of various cellular processes, including:

  • Cell proliferation
  • Migration
  • Invasion

These processes are significant in cancer progression and metastasis. Research indicates that Y-33075 enhances the anti-tumor effects when used in conjunction with traditional chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes.

Pharmacological Applications

Y-33075 shows promise in several therapeutic areas:

  • Oncology : As a ROCK2 inhibitor, it may be effective in treating various cancers by disrupting the signaling pathways that promote tumor growth and metastasis.
  • Neuroregeneration : The compound has demonstrated potential in promoting axonal regeneration and reducing intraocular pressure, making it a candidate for treating neurodegenerative diseases and glaucoma.

Case Studies and Research Findings

Recent studies have explored the biological activity of Y-33075 through various experimental models:

  • In vitro studies : These studies have shown that Y-33075 effectively inhibits cell migration and invasion in cancer cell lines, highlighting its potential as an anti-metastatic agent.
  • In vivo studies : Animal models treated with Y-33075 exhibited reduced tumor growth and improved survival rates compared to controls, reinforcing its therapeutic potential.
  • Combination therapies : Research has indicated that combining Y-33075 with other chemotherapeutic agents can lead to enhanced efficacy against resistant cancer types.

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Similar Compounds

Structural Analogues Targeting ROCK Kinases

Y-27632 Dihydrochloride
  • Structure: (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride.
  • Mechanism : Competitive ATP-binding inhibitor of ROCK-I/II, with moderate selectivity over PKN and citron kinase.
  • Potency : Kᵢ values for ROCK-I/II are ~140 nM, ~30-fold weaker than the target compound .
  • Therapeutic Use : Preclinical models of glaucoma and vascular smooth muscle contraction.
OXA-06 Hydrochloride
  • Structure : 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride.
  • Mechanism : ATP-competitive ROCK inhibitor with a fluorophenyl-pyrrolopyridine scaffold.
  • Potency : IC₅₀ ~50 nM for ROCK-II, comparable to the target compound but with lower aqueous solubility (≤6 mg/mL in H₂O) .
Y-30141 (Synonym for Target Compound)
  • Differentiation : The target compound replaces Y-27632’s cyclohexane ring with a benzamide-pyrrolopyridine system, enhancing ROCK-II inhibition (Kᵢ ~5 nM) and cellular uptake efficiency .

Functional Analogues in Apoptosis Modulation

ABT-199 (Venetoclax)
  • Structure : 4-[4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-(3-nitro-4-sulfamoylphenyl)benzamide.
  • Mechanism : Bcl-2 inhibitor (unrelated to ROCK), used in hematologic malignancies.
  • Key Difference : While structurally distinct, ABT-199 shares a benzamide core but targets anti-apoptotic proteins instead of kinases .

Kinase Inhibitors with Pyrrolopyridine Scaffolds

CHEMBL2002992
  • Structure: 4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclohexane-1-carboxamide.
  • Mechanism : LRRK2 inhibitor (pKi = 7.7), demonstrating the versatility of pyrrolopyridine in kinase targeting but lacking ROCK specificity .

Comparative Pharmacological Data

Parameter Target Compound Y-27632 OXA-06 ABT-199
Molecular Weight 353.25 (anhydrous) 320.24 404.31 868.41
ROCK-I Kᵢ (nM) 5.2 140 N/A N/A
Aqueous Solubility (mg/mL) 26.5 (H₂O) 10 (H₂O) 6.0 (H₂O) ≤0.1 (DMSO)
Therapeutic Indication Corneal repair Glaucoma Cancer CLL
Cellular Uptake Facilitated diffusion Passive diffusion Passive diffusion Carrier-mediated

Key Research Findings

Potency and Selectivity : The target compound exhibits 10-fold higher ROCK-II inhibition than Y-27632, attributed to the pyrrolopyridine moiety’s optimized interaction with kinase hydrophobic pockets .

Therapeutic Efficacy : In vivo studies demonstrate its ability to restore corneal sensation in animal models at 0.1 mg/kg, outperforming Y-27632 (1 mg/kg) .

Q & A

Q. What computational tools predict off-target interactions for this compound?

  • Methodology :
  • PharmaDB Mining : Screen against databases like ChEMBL or BindingDB for homologous targets .
  • Machine Learning Models : Train random forest classifiers on kinase inhibition data to prioritize high-risk off-targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.